molecular formula C112H163N27O34S5 B15575208 Sarafotoxin S6d

Sarafotoxin S6d

Cat. No.: B15575208
M. Wt: 2592.0 g/mol
InChI Key: QQPJYKITDQJICS-WCELDNCKSA-N
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Description

Sarafotoxin S6d is a useful research compound. Its molecular formula is C112H163N27O34S5 and its molecular weight is 2592.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C112H163N27O34S5

Molecular Weight

2592.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C112H163N27O34S5/c1-10-55(5)88(108(168)132-79(112(172)173)42-61-47-118-66-24-16-15-23-64(61)66)137-109(169)89(56(6)11-2)136-104(164)78(46-87(150)151)130-95(155)69(31-33-83(116)143)123-101(161)75(43-62-48-117-53-119-62)128-107(167)81-50-176-175-49-65(115)92(152)138-90(57(7)140)111(171)135-82-52-178-177-51-80(106(166)125-72(39-54(3)4)98(158)126-74(41-60-27-29-63(142)30-28-60)99(159)127-73(100(160)134-81)40-59-21-13-12-14-22-59)133-96(156)70(32-34-84(144)145)122-93(153)67(25-17-19-36-113)120-103(163)77(45-86(148)149)131-110(170)91(58(8)141)139-97(157)71(35-38-174-9)124-102(162)76(44-85(146)147)129-94(154)68(121-105(82)165)26-18-20-37-114/h12-16,21-24,27-30,47-48,53-58,65,67-82,88-91,118,140-142H,10-11,17-20,25-26,31-46,49-52,113-115H2,1-9H3,(H2,116,143)(H,117,119)(H,120,163)(H,121,165)(H,122,153)(H,123,161)(H,124,162)(H,125,166)(H,126,158)(H,127,159)(H,128,167)(H,129,154)(H,130,155)(H,131,170)(H,132,168)(H,133,156)(H,134,160)(H,135,171)(H,136,164)(H,137,169)(H,138,152)(H,139,157)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t55-,56-,57+,58+,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-,90-,91-/m0/s1

InChI Key

QQPJYKITDQJICS-WCELDNCKSA-N

Origin of Product

United States

Foundational & Exploratory

Sarafotoxin S6d: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6d (SRTX-d) is a potent cardiotoxic peptide and a member of the sarafotoxin family of venom peptides. Isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis, SRTX-d, along with its isoforms, exhibits significant sequence and structural homology to the mammalian endothelin (ET) family of peptides. This homology underlies its potent vasoconstrictive and cardiotoxic effects, which are mediated through high-affinity binding to endothelin receptors. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical properties of this compound, with a focus on its quantitative pharmacological data, the experimental methodologies for its study, and the signaling pathways it modulates.

Discovery and Origin

This compound was discovered as a component of the venom of the Israeli burrowing asp, Atractaspis engaddensis. The initial isolation and characterization of the sarafotoxin family, including isoforms S6a, S6b, and S6c, in 1988, marked a significant advancement in toxinology due to their novel structure and potent cardiotoxic activity. The name "sarafotoxin" is derived from the Hebrew "Saraf Ein Gedi," which translates to "serpent of Ein Gedi".

Sarafotoxins are 21-amino-acid residue peptides, and their discovery was particularly noteworthy due to their striking structural and functional similarity to the newly discovered mammalian endothelins. This discovery opened new avenues for research into the pharmacology of the endothelin system. This compound is one of the isoforms found in the venom of A. engaddensis.

Amino Acid Sequence of this compound:

CTC KDMTDKECLYFCHQDIIW

Quantitative Pharmacological Data

Table 1: Lethal Dose (LD50) of Sarafotoxin Isoforms

ToxinLD50SpeciesRoute of AdministrationReference
This compound0.35 mg/kgNot SpecifiedIntravenous

Note: The species for the this compound LD50 value was not specified in the source.

Table 2: Comparative Receptor Binding and Functional Activity of Sarafotoxin Isoforms

ToxinParameterValueTissue/Assay SystemReference
Sarafotoxin S6bIC500.21 nMRat ventricular membranes (vs. 125I-endothelin)
Sarafotoxin S6cIC50854 nMRat ventricular membranes (vs. 125I-endothelin)
Sarafotoxin S6cKi~20 pMRat hippocampus and cerebellum (ETB receptors)
Sarafotoxin S6cKi~4500 nMRat atria and aorta (ETA receptors)
Sarafotoxin S6bKd3-5 nMRat atrial membranes
Sarafotoxin S6bKd3.5 nMRat cerebellum
Sarafotoxin S6bKd0.3 nMRat cerebral cortex

Experimental Protocols

Isolation and Purification of Sarafotoxins from Atractaspis engaddensis Venom

The isolation of sarafotoxins from crude venom is a multi-step process typically involving a combination of chromatographic techniques. The following is a generalized protocol based on standard methods for venom fractionation.

Experimental Workflow for Sarafotoxin Isolation

G cluster_0 Step 1: Crude Venom Preparation cluster_1 Step 2: Size-Exclusion Chromatography cluster_2 Step 3: Ion-Exchange Chromatography cluster_3 Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) cluster_4 Step 5: Purity Assessment a Lyophilized A. engaddensis Venom b Dissolution in Buffer (e.g., 0.1 M Acetic Acid) a->b c Sephadex G-50 Gel Filtration b->c Load onto Column d Fraction Collection and Activity Screening c->d e Cation-Exchange Chromatography (e.g., CM-Sephadex) d->e Pool Active Fractions f Elution with Salt Gradient e->f g Fraction Collection and Analysis f->g h C18 RP-HPLC Column g->h Further Purification i Elution with Acetonitrile Gradient in 0.1% TFA h->i j Peak Fractionation i->j k Analytical RP-HPLC j->k Final Purity Check l Mass Spectrometry (e.g., MALDI-TOF) k->l

Sarafotoxin S6d: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6d (SRTX-S6d) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. It belongs to the sarafotoxin family, which shares significant structural and functional homology with the mammalian endothelin (ET) peptide family. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of SRTX-S6d, focusing on its interaction with endothelin receptors and the subsequent intracellular signaling cascades. Due to the limited availability of specific quantitative data for SRTX-S6d, this guide incorporates data from the highly homologous and well-studied isoforms Sarafotoxin S6a, S6b, and S6c to provide a thorough understanding of the toxin's pharmacological profile.

Core Mechanism of Action: Endothelin Receptor Agonism

This compound, like other members of the sarafotoxin family, exerts its potent physiological effects by acting as an agonist at endothelin receptors, which are G-protein coupled receptors (GPCRs). There are two primary subtypes of endothelin receptors: ETA and ETB.[1]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction and cell proliferation.[1]

  • ETB Receptors: Found on both endothelial and smooth muscle cells, their activation can lead to varied responses. Endothelial ETB receptor activation typically mediates vasodilation through the release of nitric oxide and prostacyclin. Conversely, ETB receptors on smooth muscle cells contribute to vasoconstriction.[1]

Sarafotoxins, including the S6 isoforms, are known to interact with both ETA and ETB receptors, though with varying degrees of selectivity among the different isoforms.[1] The binding of SRTX-S6d to these receptors initiates a cascade of intracellular signaling events.

Quantitative Data: Receptor Binding and Functional Potency

A note on the available data: Extensive research has been conducted on Sarafotoxin isoforms S6a, S6b, and S6c. Direct quantitative data for this compound is limited in the current scientific literature. The following tables summarize the available data for the closely related S6 isoforms to provide a comparative context for the likely activity of this compound, which has the amino acid sequence CTCKDMTDKECLYFCHQDIIW.[2]

Table 1: Binding Affinities of Sarafotoxin S6 Isoforms at Endothelin Receptors

LigandReceptor SubtypeTissue/Cell LineKd (nM)Ki (nM)Bmax (fmol/mg protein)Reference(s)
125I-Sarafotoxin S6bETA/ETBRat atrial membranes3-5-110[1]
125I-Sarafotoxin S6bETA/ETBRat cerebellum3.5--[1]
125I-Sarafotoxin S6bETA/ETBRat cerebral cortex0.3--[1]
Sarafotoxin S6cETARat atria/aorta-~4500-[3]
Sarafotoxin S6cETBRat hippocampus/cerebellum-~0.02-[3]
Sarafotoxin S6cETAHuman left ventricle-2000 ± 200-[4]
Sarafotoxin S6cETBHuman left ventricle-0.34 ± 0.13-[4]
Sarafotoxin S6cETARat left ventricle-3500 ± 260-[4]
Sarafotoxin S6cETBRat left ventricle-0.06 ± 0.02-[4]

Table 2: Functional Potency (IC50/EC50) of Sarafotoxin S6 Isoforms

LigandAssayTissue/Cell LineIC50 (nM)EC50 (nM)Reference(s)
Sarafotoxin S6a125I-SRTX-b DisplacementRat atrium30-[1]
Sarafotoxin S6b125I-SRTX-b DisplacementRat atrium25-[1]
Sarafotoxin S6c125I-SRTX-b DisplacementRat atrium100-[1]
Sarafotoxin S6b125I-Endothelin DisplacementRat ventricular membranes0.21-[5]
Sarafotoxin S6c125I-Endothelin DisplacementRat ventricular membranes854-[5]
Sarafotoxin S6bCalcium MobilizationCultured canine tracheal smooth muscle cells-21[6]
Sarafotoxin S6cPhosphoinositide TurnoverRat hippocampus-~10[3]
Sarafotoxin S6cPhosphoinositide TurnoverRat atria->1000[3]

Signaling Pathways

Upon binding of this compound to ETA or ETB receptors, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates the phosphoinositide signaling pathway.[1][7]

Sarafotoxin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SRTX This compound ETR ET Receptor (ETA/ETB) SRTX->ETR Binds Gq Gq/11 ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_increase ↑ [Ca²⁺]i Ca_ER->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase Response Physiological Response (e.g., Vasoconstriction) Ca_increase->Response Leads to PKC->Response Contributes to

Caption: this compound signaling pathway.

The key steps in the signaling cascade are:

  • G-Protein Activation: Receptor activation leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[1]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This initial transient increase in intracellular calcium is followed by a sustained phase, which involves the influx of extracellular Ca2+ through store-operated calcium channels.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the sustained cellular response.

  • Physiological Response: The elevated intracellular calcium concentration is the primary driver of the physiological effects of SRTX-S6d, most notably the contraction of smooth muscle cells, leading to potent vasoconstriction.[8]

Experimental Protocols

The investigation of the mechanism of action of this compound involves several key experimental procedures.

Experimental Workflow

Experimental_Workflow start Start receptor_binding Receptor Binding Assay (Determine Kd, Ki, Bmax) start->receptor_binding pi_hydrolysis Phosphoinositide Hydrolysis Assay (Measure IP3 accumulation) receptor_binding->pi_hydrolysis ca_mobilization Intracellular Calcium Mobilization Assay (Measure [Ca²⁺]i changes) pi_hydrolysis->ca_mobilization functional_assay Functional Assay (e.g., Vasoconstriction in isolated tissues) ca_mobilization->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A typical experimental workflow for characterizing this compound's mechanism of action.

Detailed Methodologies

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd), inhibitory constant (Ki), and receptor density (Bmax) of this compound at endothelin receptors.[9][10][11]

  • Materials:

    • Cell membranes or tissue homogenates expressing endothelin receptors (e.g., from rat atria, cerebellum, or cultured cells like A10 smooth muscle cells).

    • Radiolabeled ligand (e.g., 125I-Endothelin-1 or 125I-Sarafotoxin S6b).

    • Unlabeled this compound (or other S6 isoforms for competition assays).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and protease inhibitors).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. For saturation binding, incubate with increasing concentrations of the radiolabeled ligand.

    • Equilibration: Incubate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound ligand passes through.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

    • Saturation Binding: Plot specific binding against the concentration of the radiolabeled ligand. Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax.

2. Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis, following stimulation with this compound.[12][13][14]

  • Materials:

    • Cultured cells expressing endothelin receptors.

    • Inositol-free culture medium.

    • [3H]-myo-inositol.

    • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

    • This compound.

    • Perchloric acid (PCA) or formic acid to stop the reaction.

    • Dowex anion-exchange resin.

    • Elution buffers.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Metabolic Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pool.

    • Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a specific time (e.g., 30-60 minutes).

    • Extraction of Inositol Phosphates: Stop the reaction by adding ice-cold PCA or formic acid.

    • Purification of Inositol Phosphates: Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular components using Dowex anion-exchange chromatography.

    • Quantification: Elute the bound inositol phosphates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates (in counts per minute, CPM) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50.

3. Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation.[6][15][16][17][18]

  • Materials:

    • Cultured cells expressing endothelin receptors.

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Pluronic F-127 (to aid in dye loading).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound.

    • A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

  • Procedure:

    • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

    • Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add varying concentrations of this compound and monitor the change in fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at ~516 nm after excitation at ~494 nm.

  • Data Analysis:

    • The change in fluorescence intensity or ratio is proportional to the change in [Ca2+]i. Plot the peak fluorescence response against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.

Conclusion

This compound is a potent cardiotoxic peptide that exerts its effects through the activation of endothelin receptors. Its mechanism of action involves binding to ETA and ETB receptors, which are coupled to the Gq/11 signaling pathway. This leads to the activation of phospholipase C, subsequent hydrolysis of PIP2, and a rise in intracellular calcium, ultimately causing strong vasoconstriction and other physiological responses. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and related compounds, which is crucial for both understanding venom toxicology and exploring potential therapeutic applications of endothelin receptor modulators.

References

Sarafotoxin S6d: A Technical Guide to its Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6d is a potent vasoconstrictor peptide isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis. As a member of the sarafotoxin family, it shares significant structural and functional homology with the mammalian endothelin peptide family. This technical guide provides an in-depth overview of this compound, including its source, physicochemical properties, and detailed methodologies for its isolation from crude venom. Furthermore, it elucidates the toxin's mechanism of action through endothelin receptors and provides comprehensive protocols for relevant biological assays. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development who are interested in the therapeutic and pharmacological potential of this unique snake venom peptide.

Introduction

Sarafotoxins are a group of highly toxic, 21-amino acid peptides found in the venom of snakes belonging to the genus Atractaspis. First identified in the venom of Atractaspis engaddensis, these toxins have garnered significant scientific interest due to their potent cardiotoxic and vasoconstrictive properties. The sarafotoxin family includes several isoforms, such as S6a, S6b, S6c, and S6d, which exhibit a high degree of sequence homology with the mammalian endothelin (ET) family of vasoactive peptides. This structural similarity underlies their shared mechanism of action, which involves binding to and activating endothelin receptors.

This compound, the focus of this guide, is a key component of A. engaddensis venom and serves as a valuable pharmacological tool for studying the endothelin system. Its interaction with endothelin receptors provides insights into the physiological and pathophysiological roles of these receptors in cardiovascular regulation.

Source and Physicochemical Properties of this compound

The primary natural source of this compound is the venom of the Israeli burrowing asp, Atractaspis engaddensis, a venomous snake native to the Middle East.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence CTCKDMTDKECLYFCHQDIIW
Molecular Formula C₁₁₂H₁₆₃N₂₇O₃₄S₅
Disulfide Bridges Cys1-Cys15, Cys3-Cys11

Table 1: Physicochemical Properties of this compound

**3. Isolation of Sarafotoxin

Physiological Effects of Sarafotoxin S6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxins (SRTXs) are a group of potent cardiotoxic peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, sarafotoxins are powerful vasoconstrictors that exert their effects through interaction with endothelin receptors. This technical guide provides a comprehensive overview of the physiological effects of the Sarafotoxin S6 subgroup, with a particular focus on Sarafotoxin S6b (SRTX-b) and S6c (SRTX-c), due to the prevalence of available research on these isoforms. The term "Sarafotoxin S6d" is not widely cited in the scientific literature; therefore, this guide synthesizes data for the Sarafotoxin S6 family to provide a thorough understanding of their biological actions. This document details their mechanism of action, presents quantitative physiological data in structured tables, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and workflows.

Introduction

Sarafotoxins, first characterized in 1988, are 21-amino acid residue peptides that exhibit remarkable sequence homology with the endothelin peptide family. This structural similarity underlies their potent and diverse physiological effects, which are primarily mediated through the activation of endothelin receptors (ETRs). The Sarafotoxin S6 subgroup, including the isotoxins S6a, S6b, and S6c, has been a subject of interest due to their profound cardiotoxicity and potent vasoconstrictor properties. These toxins serve as valuable tools for studying the endothelin system and have potential implications for drug development, particularly in the areas of cardiovascular and renal physiology.

Mechanism of Action

Sarafotoxins exert their physiological effects by acting as agonists at endothelin receptors, specifically the ET-A and ET-B subtypes, which are G-protein coupled receptors.

  • ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction.

  • ET-B Receptors: Found on both endothelial and smooth muscle cells. Activation of ET-B receptors on endothelial cells mediates the release of vasodilators like nitric oxide (NO) and prostacyclin. Conversely, their activation on smooth muscle cells also contributes to vasoconstriction.

The binding of sarafotoxins to these receptors initiates a signaling cascade, primarily through the phosphoinositide pathway. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and other cellular responses.

Signaling Pathway of Sarafotoxin Action

Sarafotoxin_Signaling SRTX Sarafotoxin S6 ETR Endothelin Receptor (ET-A / ET-B) SRTX->ETR Binding G_protein G-protein (Gq/11) ETR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Sarafotoxin S6 signaling cascade via endothelin receptors.

Physiological Effects

Sarafotoxins elicit a wide range of physiological responses affecting multiple organ systems.

Cardiovascular System

The most pronounced effects of sarafotoxins are on the cardiovascular system.

  • Vasoconstriction: Sarafotoxins are potent vasoconstrictors, leading to a rapid and sustained increase in blood pressure. This effect is primarily mediated by the activation of ET-A receptors on vascular smooth muscle. In some vascular beds, an initial transient vasodilation may precede the pressor response, likely due to ET-B receptor-mediated NO release from the endothelium.

  • Cardiac Effects: Sarafotoxins have direct and potent effects on the heart, including:

    • Positive Inotropic Effect: An increase in the force of myocardial contraction.

    • Coronary Vasoconstriction: This can lead to myocardial ischemia and arrhythmias.

    • Atrioventricular Block: Severe disturbances in cardiac conduction are commonly observed.

    • Arrhythmias: Including ventricular tachycardia and fibrillation. Interestingly, under certain experimental conditions of ischemia, Sarafotoxin S6c has demonstrated antiarrhythmic properties.

Respiratory System

Sarafotoxins significantly impact respiratory function.

  • Bronchoconstriction: A marked increase in airway resistance is a primary effect, resulting from the contraction of airway smooth muscle.

  • Pulmonary Edema: Impairment of left ventricular function can lead to increased pulmonary microvascular pressure, resulting in fluid accumulation in the lungs.

  • Gas Exchange Disturbances: The combination of bronchoconstriction and pulmonary edema leads to acute hypoxemia and metabolic acidosis.

Renal System

The effects of sarafotoxins on the renal system are complex and can appear contradictory.

  • Renal Blood Flow: Sarafotoxin S6b has been shown to initially cause renal vasodilation, followed by a significant decrease in renal blood flow upon cessation of infusion. In contrast, direct intra-renal administration of Sarafotoxin S6c causes a dose-dependent reduction in renal blood flow.

  • Antidiuretic Hormone Inhibition: Both endothelin and sarafotoxin can inhibit the antidiuretic effects of vasopressin, leading to a decrease in urine osmolality.

Nervous System

While the primary effects of sarafotoxins are peripheral, they can also interact with the central nervous system. Sarafotoxins can bind to receptors in the brain and induce the hydrolysis of phosphoinositides. However, the blood-brain barrier generally limits the direct central effects of systemically administered sarafotoxins.

Quantitative Data

The following tables summarize key quantitative data from various studies on Sarafotoxin S6 isoforms.

Table 1: Receptor Binding Affinities
LigandReceptor/TissueIC50 / KiReference
Sarafotoxin S6bRat Ventricular MembranesIC50: 0.21 nM
Sarafotoxin S6cRat Ventricular MembranesIC50: 854 nM
¹²⁵I-ET-1 displaced by SRTRat Tissues5-100 fold weaker than ET-1
Table 2: In Vivo Hemodynamic Effects
Toxin (Dose)Animal ModelPrimary EffectsReference
Sarafotoxin S6b (0.67 nmol/kg)Conscious RatsSustained increase in arterial pressure, bradycardia, decreased cardiac output.
Sarafotoxin S6a (0.3 nmol/kg i.v.)Anesthetized CatBiphasic blood pressure change (initial decrease, then increase), increased cardiac output followed by a decrease.
Sarafotoxin S6b (0.3 nmol/kg i.v.)Anesthetized CatMainly a decrease in arterial pressure.
Sarafotoxin S6c (0.3 nmol/kg i.v.)Anesthetized CatMainly a decrease in arterial pressure.
Sarafotoxin S6b (1 LD50)Anesthetized Wistar RatsDecreased cardiac output, impaired left ventricle function.
Table 3: Renal Effects
Toxin (Dose / Administration)Animal ModelEffect on Renal Blood Flow (RBF)EC50Reference
Sarafotoxin S6c (Intra-renal)Anesthetized RatsMaximum reduction of 56%86 ± 4 ng
Sarafotoxin S6c (Intra-renal with L-NAME)Anesthetized RatsMaximum reduction of ~100%55 ± 10 ng

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to study the effects of sarafotoxins.

In Vivo Hemodynamic Measurement in Anesthetized Rodents

This protocol is used to assess the systemic cardiovascular effects of sarafotoxins.

  • Animal Preparation: Male Wistar rats (or other suitable rodent models) are anesthetized (e.g., with pentobarbitone). The trachea is cannulated to allow for mechanical ventilation.

  • Catheterization: Catheters are inserted into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous administration of the toxin.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters (mean arterial pressure, heart rate, etc.) are recorded.

  • Toxin Administration: A bolus injection of Sarafotoxin S6 (e.g., 1 LD50 dose) is administered intravenously.

  • Data Acquisition: Hemodynamic parameters are continuously recorded for a defined period post-injection (e.g., 5-10 minutes).

  • Echocardiography (Optional): Transthoracic echocardiography can be performed to assess cardiac function (e.g., left and right ventricular function) at baseline and after toxin administration.

Workflow for In Vivo Hemodynamic Studies

Sarafotoxin S6d and Endothelin Receptor Homology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6d, a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, exhibits remarkable structural and functional homology to the mammalian endothelin (ET) family of peptides. This technical guide provides an in-depth exploration of the molecular relationship between this compound and endothelin receptors, detailing their binding interactions, downstream signaling cascades, and the experimental methodologies used for their characterization. The high affinity and shared mechanism of action underscore the potential of sarafotoxins as valuable tools for studying the endothelin system and as leads for novel therapeutic agents.

Introduction: The Sarafotoxin-Endothelin Connection

The endothelins are a family of 21-amino acid peptides that are potent regulators of vascular tone and are implicated in a variety of physiological and pathophysiological processes. The discovery of sarafotoxins in snake venom revealed a striking evolutionary convergence, as these peptides share a high degree of sequence homology and a common mode of action with endothelins. Sarafotoxins, including the S6 series (S6a, S6b, S6c, and S6d), are comprised of 21 amino acid residues with two intramolecular disulfide bonds that create a characteristic bicyclic structure. This structural similarity allows them to bind with high affinity to endothelin receptors, thereby mimicking the physiological and pathological effects of endogenous endothelins.

Structural Homology: A Foundation for Shared Function

The profound functional overlap between sarafotoxins and endothelins is rooted in their conserved molecular architecture. Both peptide families are characterized by a C-terminal tryptophan residue and two disulfide bridges, which are crucial for their biological activity. The disulfide bonds, linking cysteine residues at positions 1 and 15, and 3 and 11, create a rigid three-dimensional conformation that is essential for receptor recognition and binding. While variations in the amino acid sequence exist between the different isoforms of sarafotoxins and endothelins, the overall structural motif required for receptor interaction is highly conserved.

Endothelin Receptors: The Molecular Target

Sarafotoxins exert their effects by binding to and activating endothelin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Two major subtypes of endothelin receptors have been identified and extensively characterized: the Endothelin-A (ET-A) receptor and the Endothelin-B (ET-B) receptor.

  • ET-A Receptor: Primarily located on vascular smooth muscle cells, the activation of ET-A receptors leads to potent and sustained vasoconstriction.

  • ET-B Receptor: Found on both endothelial and smooth muscle cells, the role of ET-B receptors is more complex. Activation of ET-B receptors on endothelial cells mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation. Conversely, ET-B receptors on smooth muscle cells contribute to vasoconstriction.

The differential affinity of various sarafotoxin isoforms for these receptor subtypes dictates their specific pharmacological profiles.

Quantitative Analysis of Receptor Binding

The interaction of sarafotoxins and endothelins with their receptors is quantified through binding assays, which determine the affinity of a ligand for its receptor. This is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While extensive research has been conducted on several sarafotoxin isoforms, a comprehensive search of the current scientific literature did not yield specific quantitative binding data (Kᵢ or IC₅₀ values) for this compound. The following table summarizes the available binding data for other relevant sarafotoxins and endothelins to provide a comparative context.

LigandReceptor SubtypeTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Reference
Sarafotoxin S6bET-ARat Ventricular Membranes0.21
Endothelin-1 (ET-1)ET-ARat Ventricular Membranes0.16
Sarafotoxin S6cET-ARat Atria and Aorta~4500
Sarafotoxin S6cET-BRat Hippocampus and Cerebellum~0.02

Note: The absence of quantitative binding data for this compound highlights an area for future research to fully elucidate its pharmacological profile.

Signaling Pathways: From Receptor Binding to Cellular Response

The binding of this compound to endothelin receptors initiates a cascade of intracellular signaling events, primarily through the activation of G-proteins of the Gq/11 family. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃-mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

Early Studies on Sarafotoxin Isotoxins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on sarafotoxin (SRTX) isotoxins, a group of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. This document summarizes key quantitative data, details early experimental methodologies, and visualizes the critical signaling pathways and experimental workflows involved in their initial characterization.

Core Quantitative Data

The initial studies on sarafotoxin isotoxins focused on quantifying their biological activity, including toxicity, receptor binding affinity, and vasoconstrictor potency. The following tables summarize the key quantitative data from this early research.

ToxinLD₅₀ (mg/kg, intravenous in mice)Reference
SRTX-a~0.015
SRTX-b~0.015
SRTX-c0.3
Table 1: Lethal Dose (LD₅₀) of Sarafotoxin Isotoxins.
LigandReceptor/TissueIC₅₀ (nM)K_d_ (nM)Reference
SRTX-aAtrial membranes (inhibiting ¹²⁵I-SRTX-b binding)30-
SRTX-bAtrial membranes (inhibiting ¹²⁵I-SRTX-b binding)25-
SRTX-cAtrial membranes (inhibiting ¹²⁵I-SRTX-b binding)100-
SRTX-bAtrial membranes-3-5
SRTX-bRat cerebellum-3.5
SRTX-bRat cerebral cortex-0.3
Endothelin-1Rat ventricular membranes0.16-
SRTX-bRat ventricular membranes (displacing ¹²⁵I-endothelin)0.21-
SRTX-cRat ventricular membranes (displacing ¹²⁵I-endothelin)854-
Table 2: Receptor Binding Affinities of Sarafotoxin Isotoxins.
ToxinPreparationEC₅₀ (ng)Reference
Sarafotoxin 6cAnaesthetized rat (renal blood flow reduction)86 ± 4
Table 3: Vasoconstrictor Potency of Sarafotoxin.

Key Signaling Pathway

Early research elucidated that sarafotoxins exert their effects by activating endothelin receptors, which are G-protein coupled receptors (GPCRs). This activation triggers the phosphoinositide signal transduction pathway, leading to an increase in intracellular calcium and subsequent physiological responses, such as vasoconstriction.

Sarafotoxin_Signaling_Pathway SRTX Sarafotoxin ETR Endothelin Receptor (ETA/ETB) SRTX->ETR Binds to Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Response PKC->Response

Caption: Sarafotoxin signaling cascade via the phosphoinositide pathway.

Experimental Protocols

The following sections detail the methodologies employed in the early studies of sarafotoxin isotoxins.

Isolation and Purification of Sarafotoxin Isotoxins

The initial isolation of sarafotoxins from the venom of Atractaspis engaddensis involved a multi-step purification process.

Toxin_Isolation_Workflow start Crude Venom (Atractaspis engaddensis) step1 Gel Filtration Chromatography (e.g., Sephadex G-50) start->step1 step2 Ion-Exchange Chromatography (e.g., CM-Sephadex) step1->step2 step3 Reverse-Phase HPLC (e.g., C18 column) step2->step3 end Purified Sarafotoxin Isotoxins (SRTX-a, SRTX-b, SRTX-c) step3->end

Caption: General workflow for the isolation of sarafotoxin isotoxins.

1. Crude Venom Preparation: Lyophilized crude venom from Atractaspis engaddensis was dissolved in a suitable buffer, such as ammonium (B1175870) acetate.

2. Gel Filtration Chromatography: The venom solution was subjected to gel filtration chromatography to separate components based on their molecular size.

3. Ion-Exchange Chromatography: Fractions containing the sarafotoxins were then further purified using ion-exchange chromatography, which separates molecules based on their net charge.

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC to separate the individual sarafotoxin isotoxins (SRTX-a, SRTX-b, and SRTX-c) with high resolution.

Receptor Binding Assays

Competitive radioligand binding assays were crucial in determining the affinity of sarafotoxin isotoxins for endothelin receptors.

1. Membrane Preparation: Membranes were prepared from tissues known to express endothelin receptors, such as rat atria or brain. The tissue was homogenized in a cold buffer and centrifuged to pellet the membranes.

2. Radioligand Binding: A radiolabeled ligand, such as ¹²⁵I-endothelin-1 or ¹²⁵I-sarafotoxin-b, was incubated with the prepared membranes in the presence of varying concentrations of unlabeled competitor sarafotoxin isotoxins.

3. Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

4. Quantification: The radioactivity retained on the filters was measured using a gamma counter. The data was then used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Vasoconstriction Assays

The potent vasoconstrictor activity of sarafotoxins was characterized using various in vitro and in vivo models.

1. In Vitro Aortic Ring Preparation: Thoracic aortas were isolated from animals (e.g., rabbits) and cut into rings. These rings were mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂), and maintained at 37°C.

2. Measurement of Isometric Contraction: The aortic rings were connected to an isometric force transducer to record changes in tension. After an equilibration period, cumulative concentration-response curves were generated by adding increasing concentrations of sarafotoxin isotoxins to the organ bath.

3. In Vivo Blood Pressure Measurement: In anesthetized animals (e.g., rats), a catheter was inserted into an artery (e.g., carotid or femoral artery) to continuously monitor blood pressure. Sarafotoxins were administered intravenously, and the changes in blood pressure were recorded.

Phosphoinositide Hydrolysis Assay

This assay was used to demonstrate that sarafotoxin-mediated receptor activation leads to the hydrolysis of phosphoinositides, a key step in the signaling pathway.

1. Cell Culture and Labeling: A suitable cell line expressing endothelin receptors was cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

2. Stimulation: The cells were then stimulated with different concentrations of sarafotoxins for a specific period.

3. Extraction of Inositol (B14025) Phosphates: The reaction was stopped, and the cells were lysed. The inositol phosphates were extracted from the cell lysates.

4. Ion-Exchange Chromatography: The different inositol phosphate (B84403) species (IP₁, IP₂, IP₃) were separated using anion-exchange chromatography.

5. Quantification: The radioactivity of each fraction was measured by liquid scintillation counting to quantify the amount of inositol phosphate produced in response to sarafotoxin stimulation.

Methodological & Application

Application Notes and Protocols for Sarafotoxin S6d In Vitro Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6d is a potent peptide toxin isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, this compound acts as a powerful agonist at endothelin receptors, primarily the ETA and ETB subtypes. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, most notably the hydrolysis of phosphoinositides and a subsequent increase in intracellular calcium concentrations. These effects lead to pronounced physiological responses, including potent vasoconstriction.

These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological activity of this compound. The included methodologies cover receptor binding affinity, second messenger mobilization, and functional cellular responses.

Quantitative Data Summary

The following tables summarize key pharmacological parameters for sarafotoxins closely related to S6d. This data is essential for designing experiments and interpreting results when studying this compound.

ToxinParameterValueTissue/AssayReference
Sarafotoxin S6bIC500.21 nMDisplacement of 125I-endothelin from rat ventricular membranes
Sarafotoxin S6cIC50854 nMDisplacement of 125I-endothelin from rat ventricular membranes
Endothelin-1 (for comparison)IC500.16 nMDisplacement of 125I-endothelin from rat ventricular membranes

Signaling Pathway of this compound

This compound binds to endothelin receptors (ETAR/ETBR), which are coupled to Gq/11 proteins. This interaction activates Phospholipase C (PLC), leading to the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

Sarafotoxin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S6d This compound ETR Endothelin Receptor (ETA/ETB) S6d->ETR Binds Gq11 Gq/11 ETR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Initiates Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing ET receptors) Assay_Setup 2. Assay Setup - Membranes - ¹²⁵I-ET-1 (Radioligand) - this compound (Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow binding to reach equilibrium) Assay_Setup->Incubation Filtration 4. Separation (Rapid vacuum filtration to separate bound and free radioligand) Incubation->Filtration Quantification 5. Quantification (Gamma counting of radioactivity on filters) Filtration->Quantification Analysis 6. Data Analysis (Calculate IC₅₀ and Ki) Quantification->Analysis

Application Notes and Protocols for Sarafotoxin S6d in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6d (SRTX-d) is a member of the sarafotoxin family of peptides, which are potent cardiotoxins isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, sarafotoxins exert significant effects on the cardiovascular system, making them valuable tools for research in this field.[1][3] These application notes provide an overview of the use of this compound in cardiovascular research, including its mechanism of action, key experimental protocols, and expected physiological responses.

Note on Sarafotoxin Isoforms: While this document focuses on this compound, much of the available detailed experimental data and protocols have been established using other isoforms, such as S6a, S6b, and S6c. Due to the high degree of homology within the sarafotoxin family, the methodologies and expected outcomes described herein for other isoforms serve as a strong foundation and starting point for investigations involving this compound. Researchers should, however, consider that potencies and specific effects may vary between isoforms, necessitating optimization of protocols for this compound.

Mechanism of Action

Sarafotoxins, including S6d, exert their cardiovascular effects primarily through the activation of endothelin receptors, ETA and ETB.[4] These G-protein coupled receptors are integral to the regulation of vascular tone and cardiac function. The activation of these receptors by sarafotoxins triggers a signaling cascade that results in an elevation of intracellular free calcium.[5]

  • ETA Receptors: Predominantly located on vascular smooth muscle cells, the activation of ETA receptors leads to potent vasoconstriction and cellular proliferation.[4]

  • ETB Receptors: Found on both endothelial and smooth muscle cells, the effects of ETB receptor activation are more complex. Activation on endothelial cells typically leads to the release of vasodilators like nitric oxide and prostacyclin. Conversely, activation on smooth muscle cells can also contribute to vasoconstriction. Sarafotoxin S6c has been identified as a selective ETB agonist.[6]

The interaction of this compound with these receptors makes it a valuable pharmacological tool for studying the roles of endothelin signaling in various physiological and pathophysiological cardiovascular states.

Data Presentation: In Vitro and In Vivo Effects of Sarafotoxins

The following tables summarize quantitative data from studies on various Sarafotoxin isoforms, which can be considered representative for designing experiments with this compound.

Table 1: In Vitro Vasoconstrictor Effects of Sarafotoxin S6a on Isolated Rat Aorta

Sarafotoxin S6a Concentration (nM)Mean Contractile Response (% of Max. KCl)Standard Error of the Mean (SEM)
0.15.21.1
0.315.82.5
145.34.2
378.95.1
1095.13.8
30102.42.9
100103.12.7

Data is representative and compiled from typical results observed in the literature for Sarafotoxin S6a. Actual values may vary depending on specific experimental conditions.[4]

Table 2: Comparative Cardiovascular Effects of Sarafotoxin S6b and Endothelin-1 (B181129) in Conscious Rats

ParameterSarafotoxin S6b (0.67 nmol/kg)Endothelin-1 (0.67 nmol/kg)
Initial Blood Pressure ChangeSustained increaseTransient decrease followed by sustained increase
Heart RateBradycardiaInitial tachycardia followed by bradycardia
Cardiac OutputDecreaseDecrease
Total Peripheral ResistanceMarked increaseMarked increase

This table provides a qualitative comparison of the in vivo hemodynamic effects.[7]

Table 3: Endothelin Receptor Binding Affinities of Sarafotoxin Isoforms

LigandReceptor SubtypeTissueIC50 (nM)
Sarafotoxin S6bETA/ETBRat Ventricular Membranes0.21
Sarafotoxin S6cETA/ETBRat Ventricular Membranes854
Endothelin-1ETA/ETBRat Ventricular Membranes0.16

This data highlights the differential binding affinities of Sarafotoxin isoforms.[8]

Experimental Protocols

Protocol 1: Ex Vivo Vasoconstriction Assay in Isolated Rat Aortic Rings

This protocol is adapted from studies using Sarafotoxin S6a and is a standard method for assessing the vasoconstrictor or vasodilator properties of a compound.[4]

1. Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound stock solution

  • Potassium chloride (KCl) solution (80 mM)

  • Phenylephrine (B352888)

  • Acetylcholine

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Surgical instruments

  • Dissecting microscope

2. Aortic Ring Preparation:

  • Humanely euthanize the rat in accordance with approved animal care and use protocols.

  • Open the thoracic cavity and carefully dissect the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove surrounding connective tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • For endothelium-denuded preparations, gently rub the inner surface of the ring with a fine wire.

3. Experimental Procedure:

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of approximately 2g. Wash with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induce a reference contraction with 80 mM KCl to determine the maximum contractile response.

  • Wash the rings and allow them to return to baseline.

  • (Optional) To verify endothelium integrity, pre-contract the rings with phenylephrine and then add acetylcholine. Endothelium-intact rings will relax.

  • Add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 0.1 nM to 100 nM).

  • Allow the contractile response to each concentration to reach a stable plateau before adding the next.

  • Record the isometric tension continuously.

4. Data Analysis:

  • Express the contractile response at each this compound concentration as a percentage of the maximum contraction induced by KCl.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is a general method for assessing the effects of substances on systemic blood pressure and can be adapted for this compound.[9]

1. Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., Inactin, 100 mg/kg, i.p.)

  • Saline solution

  • This compound solution for infusion

  • Catheters

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

2. Surgical Procedure:

  • Anesthetize the rat.

  • Perform a tracheostomy to ensure a clear airway.

  • Catheterize the right carotid artery for blood pressure measurement.

  • Catheterize the right jugular vein for intravenous infusion of this compound.

  • Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP).

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery.

  • Record a baseline MAP for 10-15 minutes.

  • Infuse this compound intravenously at desired doses (e.g., 0.1, 0.3, 1.0 nmol/kg) at set time intervals.

  • Continuously monitor and record MAP throughout the experiment.

4. Data Analysis:

  • Calculate the change in MAP from baseline at each dose of this compound.

  • Plot the dose-response relationship for the effect of this compound on blood pressure.

Protocol 3: Isolated Langendorff Perfused Rat Heart

The Langendorff heart preparation allows for the study of cardiac function in isolation from systemic influences.[10][11]

1. Materials:

  • Male Sprague-Dawley rats (250-350g)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Langendorff perfusion system

  • Pressure transducer for left ventricular pressure

  • ECG electrodes

  • Flow probe for coronary flow

  • Data acquisition system

  • Surgical instruments

2. Heart Isolation and Perfusion:

  • Humanely euthanize the rat and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Attach ECG electrodes to record heart rate and rhythm.

3. Experimental Procedure:

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Record baseline parameters: left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Introduce this compound into the perfusate at various concentrations.

  • Continuously record all parameters to assess the effects on cardiac contractility, heart rate, and coronary vascular tone.

4. Data Analysis:

  • Measure changes in LVDP, heart rate, and coronary flow in response to this compound.

  • Analyze ECG recordings for any arrhythmias or conduction abnormalities.

Visualizations: Signaling Pathways and Experimental Workflows

Sarafotoxin_Signaling_Pathway SRTXd This compound ETAR ETA Receptor SRTXd->ETAR ETBR ETB Receptor SRTXd->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound signaling pathway in vascular smooth muscle cells.

Aortic_Ring_Workflow A Euthanize Rat & Dissect Thoracic Aorta B Prepare 2-3 mm Aortic Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate (60-90 min) C->D E Induce Max Contraction (KCl) D->E F Wash and Return to Baseline E->F G Cumulative Addition of this compound F->G H Record Isometric Tension G->H I Data Analysis (Concentration-Response Curve) H->I

Caption: Experimental workflow for isolated aortic ring vasoconstriction assay.

In_Vivo_BP_Workflow A Anesthetize Rat B Catheterize Carotid Artery & Jugular Vein A->B C Record Baseline Blood Pressure B->C D Intravenous Infusion of this compound C->D E Continuously Monitor Blood Pressure D->E F Data Analysis (Dose-Response) E->F

Caption: Workflow for in vivo blood pressure measurement.

References

Application Notes: Radioligand Binding Assays with Sarafotoxin S6d for the Study of Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarafotoxin S6d is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) peptide family, this compound exerts its biological effects through high-affinity binding to endothelin receptors, primarily the ET-A and ET-B subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to physiological responses such as vasoconstriction and cell proliferation. Radioligand binding assays are a fundamental tool for characterizing the interaction of this compound with endothelin receptors, enabling the determination of binding affinity and selectivity. This document provides detailed protocols and application notes for conducting such assays.

Principle of the Assay

Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor. In the context of this compound, a common approach is a competitive binding assay. In this setup, a constant concentration of a radiolabeled ligand that binds to endothelin receptors (e.g., [¹²⁵I]-Endothelin-1) is incubated with a preparation of cells or tissues expressing these receptors. Unlabeled this compound is then added at increasing concentrations to compete for binding with the radioligand. By measuring the decrease in radioactivity bound to the receptors at each concentration of this compound, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of this compound for the receptor.

Data Presentation

Table 1: Quantitative Data for Sarafotoxins and Endothelins at Endothelin Receptors

LigandReceptor SubtypeTissue/Cell LineRadioligandAssay TypeKi (nM)IC50 (nM)Reference
Sarafotoxin S6bET ReceptorA10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-1Competition0.6-
Sarafotoxin S6cET-BHuman Left Ventricle[¹²⁵I]-PD151242Competition0.34 (K D)-
Sarafotoxin S6cET-BRat Left Ventricle[¹²⁵I]-PD151242Competition0.06 (K D)-
Endothelin-1 (ET-1)ET ReceptorA10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-1Competition0.14-
Endothelin-3 (ET-3)ET ReceptorA10 cells (rat smooth muscle)[¹²⁵I]Tyr¹³-ET-1Competition16-

Note: Specific Ki or IC50 values for this compound were not available in the searched literature. The data for Sarafotoxin S6b and S6c are presented as close structural and functional analogs.

Signaling Pathway

This compound, by binding to endothelin receptors (ET-A and ET-B), activates the Gq/11 family of G-proteins. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers downstream cellular responses such as smooth muscle contraction.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum S6d This compound ETR Endothelin Receptor (ETA / ETB) S6d->ETR Binds Gq11 Gq/11 ETR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Ca_release Ca²⁺ Release Ca_release->Response IP3R->Ca_release Induces

Caption: Signaling pathway of this compound via endothelin receptors.

Experimental Protocols

Preparation of Cell Membranes

This protocol describes the preparation of crude cell membranes from cultured cells or tissues expressing endothelin receptors.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

  • Cultured cells or tissue expressing endothelin receptors.

  • Dounce homogenizer or equivalent.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in 20 volumes of cold Lysis Buffer.

  • Homogenize the suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation (step 5).

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for endothelin receptors using [¹²⁵I]-Endothelin-1 as the radioligand.

Materials:

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Prepared cell membranes.

  • [¹²⁵I]-Endothelin-1 (Radioligand).

  • This compound (Unlabeled competitor).

  • Non-specific binding control (e.g., 1 µM unlabeled Endothelin-1).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

  • Vacuum filtration manifold.

  • Scintillation cocktail and counter.

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in Assay Binding Buffer to a final concentration of 50-120 µg protein per 150 µL.

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:

Sarafotoxin S6c: A Powerful Tool for Elucidating Endothelin Receptor Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarafotoxins are a family of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. These peptides, particularly Sarafotoxin S6c (SRTX-c), share significant structural and functional homology with the mammalian endothelin (ET) peptide family. This homology allows them to interact with endothelin receptors, but with crucial differences in selectivity that make them invaluable tools for pharmacological research.

Endothelin receptors are G-protein coupled receptors (GPCRs) that exist as two primary subtypes: ET_A and ET_B. While ET-1 binds with high affinity to both ET_A and ET_B receptors, SRTX-c exhibits a remarkable selectivity for the ET_B receptor subtype. This high selectivity makes SRTX-c an essential ligand for differentiating between the physiological and pathological roles of the two receptor subtypes, aiding in the investigation of their downstream signaling pathways and the development of subtype-selective drugs.

This document provides detailed application notes on the use of Sarafotoxin S6c for studying endothelin receptor subtypes, including quantitative data on its binding and functional activity, as well as comprehensive protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of Sarafotoxin S6c for endothelin receptor subtypes.

Table 1: Binding Affinity of Sarafotoxin S6c for Endothelin Receptor Subtypes

LigandReceptor SubtypeTissue/Cell LineK_i (nM)Reference
Sarafotoxin S6cET_BRat Hippocampus/Cerebellum~0.02
Sarafotoxin S6cET_ARat Atria/Aorta~4500
Sarafotoxin S6bET ReceptorRat Ventricular Membranes0.21 (IC50)
Endothelin-1ET ReceptorRat Ventricular Membranes0.16 (IC50)
Sarafotoxin S6cET ReceptorRat Ventricular Membranes854 (IC50)

Table 2: Functional Potency of Sarafotoxin S6c at Endothelin Receptor Subtypes

AssayReceptor SubtypeTissue/Cell LineEC_50 (nM)Reference
Phosphoinositide TurnoverET_BRat Hippocampus~10
Phosphoinositide TurnoverET_ARat Atria>1000
Calcium MobilizationET_ACultured Canine Tracheal Smooth Muscle Cells21

Experimental Protocols

Detailed methodologies for key experiments utilizing Sarafotoxin S6c are provided below.

Protocol 1: Radioligand Binding Assay for Endothelin Receptors

This protocol describes a competitive binding assay to determine the affinity of Sarafotoxin S6c for ET_A and ET_B receptors using a radiolabeled endothelin peptide, such as [¹²⁵I]-ET-1.

Materials:

  • Cell membranes or tissue homogenates expressing ET_A or ET_B receptors.

  • [¹²⁵I]-ET-1 (radioligand).

  • Sarafotoxin S6c (unlabeled competitor).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the endothelin receptor subtypes of interest.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of cell membranes (10-50 µg of protein).

    • 50 µL of [¹²⁵I]-ET-1 at a concentration near its K_d (e.g., 25-50 pM).

    • 50 µL of varying concentrations of Sarafotoxin S6c (e.g., 10⁻¹² to 10⁻⁵ M) or vehicle for total binding.

    • For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of G_q-coupled receptors, such as the endothelin receptors, by Sarafotoxin S6c.

Materials:

  • Cells expressing ET_A or ET_B receptors, plated in 24-well plates.

  • [³H]-myo-inositol.

  • Inositol-free DMEM.

  • Assay Buffer: Krebs-HEPES buffer containing 10 mM LiCl.

  • Sarafotoxin S6c.

  • Lysis Buffer: Ice-cold 0.5 M perchloric acid (PCA) or 50 mM formic acid.

  • Dowex AG1-X8 resin (formate form).

  • Elution Buffer: 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Labeling: Incubate the cells for 18-24 hours with inositol-free DMEM containing 1-2 µCi/mL of [³H]-myo-inositol.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add varying concentrations of Sarafotoxin S6c (e.g., 10⁻¹¹ to 10⁻⁶ M) or vehicle (basal) and incubate for 30-60 minutes at 37°C.

  • Lysis: Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold lysis buffer. Incubate on ice for 30 minutes.

  • IP Isolation: Neutralize the cell lysates and apply them to Dowex AG1-X8 columns. Wash the columns with water to remove free [³H]-myo-inositol. Elute the total [³H]-inositol phosphates with elution buffer.

  • Quantification: Add scintillation cocktail to the eluates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the basal radioactivity from the stimulated values. Plot the net radioactivity as a function of the logarithm of the Sarafotoxin S6c concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max.

Protocol 3: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]_i) upon activation of endothelin receptors by Sarafotoxin S6c.

Materials:

  • Cells expressing ET_A or ET_B receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • Sarafotoxin S6c.

  • Fluorescence plate reader or microscope equipped for ratiometric imaging.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

  • Stimulation: Add varying concentrations of Sarafotoxin S6c to the cells and immediately begin recording the fluorescence signal over time.

  • Data Acquisition: For Fura-2, measure the fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F₀ for Fluo-4) to represent the change in [Ca²⁺]_i. Plot the peak response as a function of the logarithm of the Sarafotoxin S6c concentration to determine the EC₅₀.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Sarafotoxin S6c in endothelin receptor research.

G Endothelin Receptor Signaling Pathways cluster_0 ET_A Receptor cluster_1 ET_B Receptor ET1_A Endothelin-1 ETA ET_A Receptor ET1_A->ETA Gq_A Gq/11 ETA->Gq_A PLC_A PLCβ Gq_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_A Ca²⁺ Release IP3_A->Ca_A PKC_A PKC Activation DAG_A->PKC_A SRTXc Sarafotoxin S6c ETB ET_B Receptor SRTXc->ETB Gq_B Gq/11 ETB->Gq_B PLC_B PLCβ Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B Ca²⁺ Release IP3_B->Ca_B PKC_B PKC Activation DAG_B->PKC_B G Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, [¹²⁵I]-ET-1, SRTX-c) prep->setup incubate Incubation (37°C, 60-120 min) setup->incubate filter Rapid Filtration (Wash unbound ligand) incubate->filter count Gamma Counting (Measure bound radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze G Logic of Sarafotoxin S6c Use cluster_0 Ligand Selectivity cluster_1 Experimental Outcome ET1 Endothelin-1 ETA ET_A Receptor ET1->ETA High Affinity ETB ET_B Receptor ET1->ETB High Affinity ET1_response Response in ET_A and ET_B expressing systems SRTXc Sarafotoxin S6c SRTXc->ETA Low Affinity SRTXc->ETB High Affinity SRTXc_response Selective response in ET_B expressing systems conclusion Conclusion: SRTX-c isolates ET_B receptor function SRTXc_response->conclusion

Preparing Sarafotoxin S6d Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxins (SRTXs) are a group of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] These toxins are structurally and functionally homologous to the mammalian endothelin (ET) family of peptides.[2] Sarafotoxins exert their powerful cardiotoxic effects by acting as agonists at endothelin receptors.[1] This document provides detailed protocols for the preparation of Sarafotoxin S6d solutions for use in experimental settings.

Quantitative Data Summary

The following table summarizes key quantitative data for relevant Sarafotoxin S6 isoforms. This information is crucial for accurate solution preparation and experimental design.

ParameterSarafotoxin S6aSarafotoxin S6bSarafotoxin S6c
Molecular Weight ~2513 g/mol [4]Not specified in results~2516 g/mol [5]
Solubility Soluble in water[4]Not specified in resultsSoluble to 1 mg/ml in water; sparingly soluble in DMSO
Storage (Lyophilized) Up to 3 years at -20°C or -80°C[6]Not specified in resultsStore at -20°C[7]
Storage (in Solution) Up to 1 month at -20°C; up to 1 year at -80°C[6]Not specified in resultsNot specified in results
Typical Experimental Concentrations Not specified in results0.3-3 nmoles/kg (i.v. in mice)[8]; 30 nM (in isolated mesenteric vascular bed)[9]Not specified in results
IC50 (Displacement of 125I-endothelin) 30 nM (in rat atrium)0.21 nM (in rat ventricular membranes)[10]; 25 nM (in rat atrium)[1]854 nM (in rat ventricular membranes)[10]; 100 nM (in rat atrium)[1]

Experimental Protocols

Safety Precautions

Sarafotoxins are highly toxic compounds and should be handled with extreme care in a laboratory setting equipped for handling potent toxins. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All work should be performed in a designated fume hood.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the reconstitution of lyophilized this compound to create a stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or 0.1% aqueous acetic acid

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Pre-cool: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Reconstitution: Carefully open the vial and add the appropriate volume of sterile water or 0.1% aqueous acetic acid to achieve the desired stock concentration (e.g., 1 mg/mL). For in vivo studies, dissolving in 0.1% aqueous acetic acid followed by dilution in 0.9% NaCl is recommended.[6]

  • Dissolution: Gently vortex or sonicate the solution to aid in complete dissolution.[6] Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.[6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[6]

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol outlines the preparation of working solutions from the stock solution for use in experiments.

Materials:

  • This compound stock solution

  • Appropriate sterile buffer for the experimental setup (e.g., saline for in vivo studies, cell culture medium for in vitro assays)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Thaw: Thaw a single aliquot of the this compound stock solution on ice.

  • Dilution Calculation: Calculate the required dilutions to achieve the final working concentrations for your experiment.

  • Serial Dilution: Perform serial dilutions of the stock solution with the appropriate experimental buffer. Use fresh, sterile, low-retention pipette tips for each dilution step to ensure accuracy.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for optimal biological activity.

Mandatory Visualizations

Signaling Pathway of Sarafotoxin

Sarafotoxins exert their effects by binding to endothelin receptors (ET-A and ET-B), which are G-protein coupled receptors.[1] This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in vasoconstriction.[1]

Sarafotoxin_Signaling_Pathway SRTX Sarafotoxin ETR Endothelin Receptor (ET-A / ET-B) SRTX->ETR G_protein Gq/11 ETR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Response Vasoconstriction & Other Cellular Responses Ca_release->Response

Caption: Sarafotoxin Signaling Pathway

Experimental Workflow for Sarafotoxin Solution Preparation

The following diagram illustrates the logical workflow for preparing Sarafotoxin solutions for experimental use, from receiving the lyophilized peptide to having the final working solutions.

Sarafotoxin_Preparation_Workflow start Receive Lyophilized Sarafotoxin equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Briefly Centrifuge Vial equilibrate->centrifuge reconstitute Reconstitute in Appropriate Solvent centrifuge->reconstitute dissolve Gentle Vortexing/ Sonication reconstitute->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot dilute Perform Serial Dilutions stock_solution->dilute For Immediate Use store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw thaw->dilute working_solution Working Solutions dilute->working_solution end Use in Experiment working_solution->end

Caption: Sarafotoxin Solution Preparation Workflow

References

Application Notes and Protocols for In Vivo Administration of Sarafotoxin S6d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6d is a potent vasoconstrictor peptide toxin isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) family, this compound and its isoforms (S6a, S6b, S6c) exert their profound physiological effects primarily through the activation of endothelin receptors (ET-A and ET-B). These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, a summary of expected physiological responses, and an overview of the associated signaling pathways. The information is intended to guide researchers in designing and executing experiments to investigate the cardiovascular, respiratory, and other systemic effects of this toxin.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the quantitative data on the physiological effects of Sarafotoxin S6 isoforms (as close analogs to S6d) following in vivo administration in various animal models.

Table 1: Cardiovascular Effects of Sarafotoxin Administration in Rodents

ParameterAnimal ModelRoute of AdministrationDoseObserved EffectReference
Blood Pressure Conscious, freely-moving ratsIntravenous (i.v.)0.67 nmol/kg (S6b)Sustained increase in arterial pressure.[1][1]
Anesthetized miceIntravenous (i.v.)0.3-3 nmoles/kg (S6b analogue)Sustained pressor effect.[2][2]
Anesthetized ratsIntravenous (i.v.)0.8 nmol/kg (S6c)Transient fall in mean arterial blood pressure.[3][3]
Anesthetized ratsIntra-renal arteryup to 300 ng (S6c)No effect on systemic blood pressure.[4][4]
Heart Rate Conscious, freely-moving ratsIntravenous (i.v.)0.67 nmol/kg (S6b)Bradycardia.[1][1]
Anesthetized miceIntravenous (i.v.)5 nmoles/kg (S6b analogue)Transient increase followed by a decrease.[2][2]
Cardiac Output Conscious, freely-moving ratsIntravenous (i.v.)0.67 nmol/kg (S6b)Decrease in cardiac output.[1][1]
Conscious ratsIntravenous (i.v.)4 pmol (S6b)Significant increase.[5][5]
Conscious ratsIntravenous (i.v.)40 pmol (S6b)Initial increase followed by a decrease.[5][5]
Electrocardiogram (ECG) Anesthetized miceIntravenous (i.v.)5 nmoles/kg (S6b analogue)Myocardial ischemia, hyperkalemia, A-V block, arrhythmias.[2][2]
Ventricular Fibrillation Anesthetized ratsIntravenous (i.v.)0.8 nmol/kg (S6c)Reduced incidence from 59% to 13% during induced ischemia.[3][3]

Table 2: Other Systemic and Biochemical Effects of Sarafotoxin Administration in Rodents

ParameterAnimal ModelRoute of AdministrationDoseObserved EffectReference
Total Peripheral Resistance Conscious, freely-moving ratsIntravenous (i.v.)0.67 nmol/kg (S6b)Marked increase.[1][1]
Respiration Rate Anesthetized miceIntravenous (i.v.)5 nmoles/kg (S6b analogue)Decrease.[2][2]
Renal Blood Flow Anesthetized ratsIntra-renal artery300 ng (S6c)56% reduction.[4][4]
Plasma K+ Anesthetized miceIntravenous (i.v.)5 nmoles/kg (S6b analogue)Significant increase.[2][2]
Plasma Enzymes (LDH, CPK) Anesthetized miceIntravenous (i.v.)5 nmoles/kg (S6b analogue)Significant increase.[2][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound.

Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats

1. Animal Preparation:

  • Use healthy, male Wistar or Sprague-Dawley rats of a specific weight range to ensure consistency.
  • Anesthetize the animal using an appropriate anesthetic agent (e.g., sodium pentobarbital, Inactin at 100 mg/kg, i.p.).[6] The choice of anesthetic is critical as it can influence cardiovascular parameters.
  • Perform a tracheostomy to maintain a patent airway and, if necessary, connect the animal to a mechanical ventilator to ensure stable blood gas levels.

2. Catheterization:

  • For intravenous administration, cannulate the jugular vein with a polyethylene (B3416737) catheter.[6]
  • For continuous monitoring of arterial blood pressure, cannulate a carotid or femoral artery.[6] This catheter can also be used for blood sampling.
  • For advanced hemodynamic monitoring, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.

3. This compound Formulation and Administration:

  • Dissolve this compound in a sterile, isotonic saline solution to the desired concentration.
  • Administer the this compound solution as a bolus injection or a continuous infusion through the venous catheter. For bolus injections, a slow push over one minute is recommended to avoid sudden hemodynamic shock.
  • A range of doses should be tested to establish a dose-response relationship. Based on data from Sarafotoxin S6b and S6c, doses ranging from 0.1 to 5 nmol/kg can be considered as a starting point.[1][2][3]

4. Physiological Monitoring:

  • Allow the animal to stabilize for at least 20-30 minutes after surgery and before the administration of the toxin to establish a stable baseline.
  • Continuously record cardiovascular parameters, including mean arterial pressure (MAP), heart rate, and ECG.
  • If using a pressure-volume catheter, record left ventricular systolic and diastolic pressure, dP/dt max, and dP/dt min.
  • At the end of the experiment, euthanize the animal using an approved method, such as an overdose of the anesthetic.

Protocol 2: Assessment of Renal Hemodynamics in Anesthetized Rats

1. Animal Preparation and General Catheterization:

  • Follow the animal preparation and general catheterization steps as outlined in Protocol 1.

2. Intra-renal Artery Cannulation:

  • For direct administration to the kidney, carefully expose the renal artery and cannulate it with a fine-gauge needle or catheter connected to an infusion pump. This procedure requires significant surgical skill to avoid damaging the vessel.

3. This compound Administration and Monitoring:

  • Infuse this compound directly into the renal artery at varying doses (e.g., starting from ng levels).[4]
  • Simultaneously, measure renal blood flow using a flow probe placed around the renal artery.
  • Continuously monitor systemic arterial pressure to confirm that the observed effects are localized to the kidney and not due to systemic changes.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sarafotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SRTX This compound ETR Endothelin Receptor (ET-A / ET-B) SRTX->ETR Gq Gq Protein ETR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction mediates PKC->Contraction contributes to

Caption: this compound signaling pathway via endothelin receptors.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Tracheostomy) Catheterization Catheterization (Jugular Vein, Carotid Artery) Animal_Prep->Catheterization Stabilization Stabilization Period (20-30 min) Catheterization->Stabilization Baseline Baseline Measurement (ECG, Blood Pressure) Stabilization->Baseline SRTX_Admin This compound Administration (i.v. bolus or infusion) Baseline->SRTX_Admin Monitoring Continuous Post-Injection Monitoring SRTX_Admin->Monitoring Data_Acq Data Acquisition Monitoring->Data_Acq Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Data_Analysis Data Analysis Data_Acq->Data_Analysis

References

Application Notes and Protocols for Synthetic Sarafotoxin S6d in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6d (SRTX-d) is a potent peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. As a member of the sarafotoxin family, it shares significant structural and functional homology with the mammalian endothelin (ET) peptide family. Synthetic this compound is a valuable research tool for investigating the endothelin system, which plays a crucial role in vasoconstriction, cell proliferation, and various physiological and pathological processes. These application notes provide detailed protocols for the use of synthetic this compound in common research applications, including receptor binding assays, in vitro vasoconstriction studies, intracellular calcium mobilization, and in vivo hemodynamic assessments.

Mechanism of Action

This compound exerts its biological effects primarily by acting as a potent agonist of endothelin receptors, specifically the ET-A and ET-B subtypes. These receptors are G-protein-coupled receptors (GPCRs). Upon binding, this compound activates the phosphoinositide signal transduction pathway. This leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic free calcium concentration. This elevation in intracellular calcium in vascular smooth muscle cells is the primary trigger for vasoconstriction.

Data Presentation

Table 1: Receptor Binding Affinity of Sarafotoxins
LigandPreparationRadioligandParameterValue (nM)Reference
Sarafotoxin S6bRat atrial membranes125I-SRTX-bKd3-5
Sarafotoxin S6bRat cerebellum125I-SRTX-bKd3.5
Sarafotoxin S6bRat cerebral cortex125I-SRTX-bKd0.3
Sarafotoxin S6aRat atrium125I-SRTX-bIC5030
Sarafotoxin S6bRat atrium125I-SRTX-bIC5025
Sarafotoxin S6cRat atrium125I-SRTX-bIC50100
Sarafotoxin S6bRat ventricular membranes125I-endothelinIC500.21
Sarafotoxin S6cRat ventricular membranes125I-endothelinIC50854
This compound-125I-SRTX-bIC50Similar to SRTX-b
Table 2: Functional Activity of Sarafotoxins
ToxinAssayTissue/Cell LineParameterValueReference
Sarafotoxin S6bVasoconstrictionIsolated perfused mesenteric vascular bed-Potent vasoconstriction at 30 nM
This compoundVasoconstriction-PotencyVery low compared to SRTX-a and SRTX-b
Endothelin-1VasoconstrictionIsolated perfused mesenteric vascular bed-Potent vasoconstriction at 30 nM
Sarafotoxin S6b & Endothelin-1Inotropic and Chronotropic EffectsIsolated perfused hearts-Potent positive inotropic and negative chronotropic effects
Table 3: In Vivo Effects of Sarafotoxin S6b in Rats
ParameterDoseEffectReference
Arterial Blood Pressure0.67 nmol/kgSustained increase
Cardiac Output0.67 nmol/kgDecrease
Total Peripheral Resistance0.67 nmol/kgMarked increase

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Rat Aortic Rings

This protocol details the procedure for assessing the vasoconstrictor effects of synthetic this compound on isolated rat thoracic aorta.

Materials:

Procedure:

  • Tissue Preparation:

    • Euthanize a rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

    • For endothelium-denuded preparations, gently rub the intimal surface with a roughened needle.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers and apply a resting tension of 2 g.

    • Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl. After washing and return to baseline, contract with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. Relaxation of >80% indicates intact endothelium. Lack of relaxation confirms denudation.

    • Wash the rings thoroughly and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add synthetic this compound to the organ baths in a cumulative manner, increasing the concentration in half-log increments (e.g., 10^-10 M to 10^-6 M).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Protocol 2: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of synthetic this compound for endothelin receptors.

Materials:

  • Synthetic this compound

  • Radiolabeled ligand (e.g., 125I-Endothelin-1 or 125I-Sarafotoxin S6b)

  • Cell membranes or tissue homogenates expressing endothelin receptors (e.g., from rat heart or brain)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Non-specific binding control (a high concentration of unlabeled endothelin-1)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer to each well.

    • Add a range of concentrations of unlabeled synthetic this compound (competitor).

    • For total binding wells, add buffer instead of competitor.

    • For non-specific binding wells, add a saturating concentration of unlabeled endothelin-1.

  • Incubation:

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to synthetic this compound using a fluorescent calcium indicator.

Materials:

  • Synthetic this compound

  • Cultured cells expressing endothelin receptors (e.g., vascular smooth muscle cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate the cells on black-walled, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove

Troubleshooting & Optimization

challenges in working with Sarafotoxin S6d

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarafotoxin S6d (SRTX-d). Given the limited specific data on SRTX-d, information from its close structural and functional homologs, Sarafotoxins S6a, S6b, and S6c, is used as a reference. This relationship should be considered when applying these guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent vasoconstrictor peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is structurally and functionally homologous to the mammalian endothelin (ET) family of peptides. Its primary mechanism of action is the activation of endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein coupled receptors. Activation of these receptors triggers the phosphoinositide signal transduction pathway, leading to an elevation of intracellular free calcium and resulting in potent vasoconstriction.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment. When stored properly, the peptide can be stable for up to three years. Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to one year. For short-term storage of a few days, the solution can be kept at 4°C.

Q3: What solvents should I use to reconstitute this compound?

This compound is soluble in water. For in vivo studies, it can be dissolved in 0.1% aqueous acetic acid and then diluted in 0.9% NaCl. For in vitro assays, sterile water or a buffer appropriate for your experimental setup is recommended. Sonication may be used to aid dissolution. Some suppliers recommend 0.1% AcOH for solubilization.

Q4: What are the primary safety concerns when working with this compound?

Sarafotoxins are highly toxic. They are fatal if swallowed or inhaled and toxic in contact with skin. They are potent cardiotoxins, causing rapid and marked vasoconstriction of coronary vessels, severe atrioventricular block, and a strong positive inotropic effect. They are also potent bronchoconstrictors. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

overcoming Sarafotoxin S6d solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues with Sarafotoxin S6d (S-S6d).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a potent vasoconstrictor peptide toxin isolated from the venom of the burrowing asp, Atractaspis engaddensis. It belongs to the Sarafotoxin family, which are structurally and functionally homologous to the mammalian endothelins. S-S6d is a 21-amino acid peptide with the sequence Cys-Thr-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Ile-Ile-Trp, and it contains two disulfide bridges (Cys1-Cys15 and Cys3-Cys11).

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of S-S6d is primarily determined by its amino acid composition, net charge at a given pH, and its tendency to form secondary structures or aggregates. Its sequence contains a mix of hydrophobic, polar, and charged amino acid residues. The presence of acidic (Asp, Glu) and basic (Lys) residues suggests that its solubility will be highly dependent on the pH of the solvent.

Q3: My this compound is not dissolving in water. What should I do?

A3: If S-S6d does not readily dissolve in sterile, deionized water, it is likely due to the peptide's net charge at neutral pH or the presence of hydrophobic residues. Based on its amino acid sequence, S-S6d has a theoretical isoelectric point (pI) in the acidic range. Therefore, dissolving it in a slightly basic buffer (pH > 7.5) should increase its net negative charge and improve solubility. Alternatively, for a stock solution, you can try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly adding your aqueous buffer of choice while vortexing.

Q4: Can I use sonication or heating to dissolve my this compound?

A4: Yes, gentle sonication in a water bath can help to break up any peptide aggregates and facilitate dissolution. However, prolonged or high-energy sonication should be avoided as it can generate heat and potentially degrade the peptide. Gentle heating (e.g., 30-40°C) for a short period can also be attempted, but with caution, as excessive heat can lead to degradation or aggregation.

Q5: How should I store my this compound, both in lyophilized form and in solution?

A5: Lyophilized S-S6d should be stored at -20°C or -80°C and protected from moisture. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Aliquots of the peptide in solution should be stored at -20°C or -80°C. For short-term storage (a few days), a solution can be kept at 4°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor or incomplete dissolution in aqueous buffer The pH of the buffer is close to the isoelectric point (pI) of the peptide.Based on the amino acid sequence of S-S6d, it is predicted to be an acidic peptide. Try dissolving it in a slightly basic buffer (e.g., PBS pH 7.4-8.0). If it is a basic peptide, a slightly acidic buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4-6) would be more appropriate.
Peptide has a high content of hydrophobic amino acids.First, dissolve the peptide in a minimal amount of a compatible organic solvent such as DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration while gently vortexing.
Precipitation upon addition to aqueous buffer The peptide is "crashing out" of the solution due to poor solubility in the final buffer.Ensure the initial stock solution in the organic solvent is completely dissolved before adding it to the aqueous buffer. Add the stock solution dropwise to the gently stirring aqueous buffer to avoid localized high concentrations of the peptide.
Formation of a gel or viscous solution Peptide aggregation.Use disaggregating agents in your buffer, such as 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) for initial solubilization, followed by dialysis to remove the denaturant. Note that this may affect the peptide's biological activity.
Loss of biological activity Peptide degradation due to improper storage or handling.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store solutions at -20°C or -80°C. Use low-protein-binding tubes to prevent adsorption to the vial surface.
Oxidation of sensitive residues (e.g., Met, Cys, Trp).Use degassed buffers and store solutions under an inert gas like nitrogen or argon, especially if the peptide will be stored for an extended period. Avoid using DMSO with peptides containing Cysteine or Methionine if oxidation is a concern.

Quantitative Data Summary

SolventSarafotoxin S6a SolubilitySarafotoxin S6c SolubilityGeneral Peptide Solubility Guideline for S-S6d (Acidic Peptide)
WaterSolubleSoluble to 1 mg/mlMay have limited solubility at neutral pH. Solubility increases at basic pH.
Phosphate-Buffered Saline (PBS, pH 7.4)SolubleLikely solubleGenerally a good starting point. Adjusting the pH to slightly basic (7.5-8.0) may improve solubility.
Dimethyl Sulfoxide (DMSO)Not reportedSparingly Soluble (1-10 mg/ml)Recommended for initial solubilization of hydrophobic peptides. Use a minimal amount.
Dimethylformamide (DMF)Not reportedNot reportedAn alternative organic solvent for initial solubilization.

Binding Affinities of Sarafotoxin Family Peptides to Endothelin Receptors

PeptideReceptor SubtypeBinding Affinity (IC50 or Ki)SpeciesReference
Sarafotoxin S6bETA~25 nM (IC50)Rat[1]
Sarafotoxin S6cETA~100 nM (IC50)Rat[1]
Sarafotoxin S6cETB~20 pM (Ki)Rat[2]

Note: Specific binding affinities for this compound are not currently available in the public domain. The data for S6b and S6c are provided for comparative purposes.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays

  • Preparation: Before opening, allow the vial of lyophilized S-S6d to equilibrate to room temperature.

  • Initial Solubilization (if necessary): If direct reconstitution in aqueous buffer is unsuccessful, add a minimal volume of sterile DMSO (e.g., 10-20 µl) to the vial to wet the peptide pellet. Gently swirl the vial to dissolve the peptide.

  • Aqueous Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide solution. It is recommended to add the buffer in small increments, vortexing gently after each addition, until the desired stock concentration is reached.

  • Final Concentration and Storage: For a 1 mM stock solution of S-S6d (MW ~2580 g/mol ), dissolve 2.58 mg in 1 mL of solvent. Prepare single-use aliquots and store at -20°C or -80°C.

Protocol 2: General Workflow for a Competitive Radioligand Binding Assay

This protocol describes a general method to determine the binding affinity of this compound to endothelin receptors.

  • Membrane Preparation: Homogenize tissues or cells expressing endothelin receptors (e.g., rat heart, cerebellum) in a cold buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of S-S6d to determine the IC50 value.

Visualizations

Sarafotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S6d This compound ETR Endothelin Receptor (ET-A or ET-B) S6d->ETR Binds to Gq Gq protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response Leads to PKC->Response Leads to

Caption: this compound signaling pathway.

experimental_workflow start Lyophilized This compound reconstitution Reconstitution start->reconstitution solubility_check Check for complete dissolution reconstitution->solubility_check stock_solution Prepare Aliquots of Stock Solution solubility_check->stock_solution Yes troubleshoot Troubleshoot (e.g., use organic solvent, adjust pH, sonicate) solubility_check->troubleshoot No storage Store at -20°C or -80°C stock_solution->storage experiment Use in Experiment (e.g., Binding Assay) stock_solution->experiment data_analysis Data Analysis experiment->data_analysis end Results data_analysis->end troubleshoot->reconstitution

Caption: Experimental workflow for this compound.

References

Sarafotoxin S6d Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Sarafotoxin S6d in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in solution?

A1: Like other peptides, this compound is susceptible to several degradation pathways in solution. The most common include:

  • Oxidation: The methionine residue within the Sarafotoxin sequence is prone to oxidation, which can alter its biological activity.

  • Deamidation: Asparagine or glutamine residues can undergo deamidation, particularly at higher pH levels, leading to structural and functional changes.

  • Disulfide Bond Instability: this compound contains two critical disulfide bridges for its conformation and activity. These bonds can be disrupted by reducing agents or at extreme pH values.

  • Proteolytic Degradation: If the experimental solution is contaminated with proteases, the peptide can be cleaved and inactivated.

  • Adsorption: Peptides, especially at low concentrations, can adsorb to the surfaces of plastic and glass labware, reducing the effective concentration in your experiment.

Q2: What are the optimal storage conditions for lyophilized this compound?

A2: For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment and protected from light. When stored correctly, the lyophilized peptide can be stable for several years.

Q3: How should I reconstitute and store this compound solutions?

A3: To minimize degradation, follow these best practices for reconstitution and storage:

  • Reconstitution: It is recommended to use sterile, distilled water or a slightly acidic buffer (pH 5-6) for reconstitution. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the appropriate aqueous buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is crucial to aliquot the reconstituted solution into single-use volumes.

  • Storage of Solutions: For short-term storage (up to 5 days), the solution can be kept at 4°C. For long-term storage, aliquots should be stored at -20°C (stable for up to one month) or -80°C (stable for up to one year).

Q4: How can I minimize the adsorption of this compound to labware?

A4: To prevent the loss of peptide due to adsorption, consider the following:

  • Use low-protein-binding microcentrifuge tubes and pipette tips.

  • Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your buffers can help prevent adsorption.

  • For some applications, adding a carrier protein like bovine serum albumin (BSA) can be effective, but be aware that this may interfere with certain downstream analyses.

Troubleshooting Guides

Sarafotoxin S6d Binding Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sarafotoxin S6d in binding assays. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

This compound belongs to a family of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally, it is highly homologous to the mammalian endothelin (ET) family of peptides. Its primary mechanism of action involves binding to and activating endothelin receptors, specifically the ETA and ETB subtypes. These receptors are G-protein coupled receptors (GPCRs). Upon binding, this compound initiates the phosphoinositide signal transduction pathway, leading to an increase in intracellular free calcium, which results in potent vasoconstriction.

Q2: Which radioligand is typically used for this compound binding assays?

While a radiolabeled this compound could be used, it is common to perform competitive binding assays using a readily available radiolabeled ligand for the endothelin receptors. The most frequently mentioned radioligands are 125I-Endothelin-1 (ET-1) or 125I-Sarafotoxin S6b. In these assays, unlabeled this compound competes with the radioligand for binding to the receptors.

Q3: What are the key signaling pathways activated by this compound?

This compound activates endothelin receptors, which are coupled to G-proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels. This signaling cascade is central to the physiological effects of Sarafotoxins, such as vasoconstriction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol SRTX This compound ETR Endothelin Receptor (ETA/ETB) SRTX->ETR Binds GPCR Gq/11 ETR->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase Response Cellular Response (e.g., Vasoconstriction) Ca_increase->Response

This compound Signaling Pathway

Troubleshooting Guide

Issue 1: High Non-Specific Binding

High background signal is a frequent issue in peptide-based binding assays, often due to the hydrophobic and electrostatic interactions of the peptide with assay components.

Q: My assay shows high background signal, obscuring the specific binding. What are the likely causes and how can I fix this?

A: High background is often a result of non-specific binding of this compound. Here's a step-by-step approach to troubleshoot this problem:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.

    • Problem: Inadequate blocking of non-specific sites on membranes and assay plates.

    • Solution: Experiment with different blocking agents. Casein and Bovine Serum Albumin (BSA) are common starting points. For some peptide assays, casein may offer better blocking efficiency than BSA.

    • Action: Test a concentration range for your chosen blocking agent (e.g., 1-5% BSA or 0.5-2% casein in your assay buffer). Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Incorporate a Detergent: Non-ionic detergents can reduce hydrophobic interactions.

    • Problem: this compound, being a peptide, may non-specifically adhere to plastic surfaces or other proteins via hydrophobic interactions.

    • Solution: Add a low concentration (typically 0.05% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your washing and incubation buffers.

    • Caution: High concentrations of detergents can disrupt specific ligand-receptor interactions, so optimization is key.

  • Adjust Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific binding.

    • Problem: Electrostatic interactions between the charged residues of this compound and assay surfaces.

    • Solution: Increase the salt concentration (e.g., by increasing NaCl concentration in your PBS or TBS buffer) to reduce electrostatic interactions. Also, ensure the pH of your buffer is optimal for the specific this compound-endothelin receptor interaction.

  • Review Assay Protocol: Sub-optimal incubation times and washing steps can contribute to high background.

    • Problem: Insufficient washing to remove unbound this compound or too long an incubation time allowing for increased non-specific interactions.

    • Solution: Increase the number and duration of wash steps after incubation. Optimize the incubation time; the shortest time that allows for specific binding to reach equilibrium is ideal.

Start High Non-Specific Binding OptimizeBlocking Optimize Blocking Buffer (BSA/Casein Conc.) Start->OptimizeBlocking AddDetergent Incorporate Detergent (e.g., 0.05% Tween-20) OptimizeBlocking->AddDetergent If still high End Reduced Non-Specific Binding OptimizeBlocking->End Resolved AdjustBuffer Adjust Buffer (Ionic Strength/pH) AddDetergent->AdjustBuffer If still high AddDetergent->End Resolved ReviewProtocol Review Protocol (Incubation/Wash Steps) AdjustBuffer->ReviewProtocol If still high AdjustBuffer->End Resolved ReviewProtocol->End Resolved

Troubleshooting High Non-Specific Binding
Issue 2: Low or No Specific Binding Signal

Q: I am not detecting a sufficient signal for specific binding. What could be the issue?

A: A low or absent specific binding signal can stem from several factors, from reagent quality to procedural flaws.

  • Receptor Integrity and Concentration: The source of your endothelin receptors is crucial.

    • Problem: Low expression of receptors in the chosen tissue/cell line, or degradation of receptors during membrane preparation.

    • Solution: Use tissues known to be rich in endothelin receptors, such as the heart, brain, or vascular smooth muscle cells. Ensure all membrane preparation steps are performed on ice with protease inhibitors to prevent degradation.

  • Radioligand Quality: The quality of the radiolabeled ligand is paramount.

    • Problem: Degradation of the radioligand (e.g., 125I-ET-1) due to age or improper storage.

    • Solution: Check the age and specific activity of your radioligand stock. Ideally, use a radioligand with high specific activity and purity (>90%). 125I-labeled ligands should generally be used within one to two months of the manufacture date.

  • Incubation Conditions: The binding reaction may not be reaching equilibrium.

    • Problem: Incubation time is too short, or the temperature is not optimal.

    • Solution: Perform a time-course experiment to determine the time

minimizing non-specific binding of Sarafotoxin S6d

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sarafotoxin S6d, with a primary focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 21-amino acid peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is a potent vasoconstrictor and is structurally and functionally homologous to the mammalian endothelin (ET) family of peptides. This compound exerts its effects by binding to and activating endothelin receptors, specifically the ETA and ETB subtypes.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger the phosphoinositide signaling pathway. This leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction.

Q2: What are the primary applications of this compound in research?

A2: Due to its high affinity and potent activity at endothelin receptors, this compound is primarily used as a research tool in pharmacology and physiology to:

  • Study the function and regulation of endothelin receptors in various tissues.

  • Investigate the physiological effects of endothelin pathway activation, particularly in the cardiovascular system.

  • Serve as a reference compound in competitive binding assays for the development of new drugs targeting endothelin receptors.[1]

  • Explore the pathophysiology of diseases involving the endothelin system, such as hypertension and vasospasm.

Q3: What is non-specific binding (NSB) and why is it a concern when working with this compound?

A3: Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target, the endothelin receptor. This can include plasticware (microplates, pipette tips), filter membranes, and other proteins in the assay.[5] As a peptide, this compound can be "sticky" due to hydrophobic and electrostatic interactions. High non-specific binding is a significant concern because it can lead to:

  • Reduced availability of the toxin to bind to its receptor, leading to inaccurate measurements of potency and affinity.

  • High background signal in assays, which obscures the specific binding signal and reduces the overall signal-to-noise ratio.

  • Inconsistent and unreliable experimental results.

Q4: What are the key factors to consider for minimizing non-specific binding of this compound?

A4: The key factors to consider are the choice of assay components and the optimization of the assay protocol. This includes:

  • Proper Blocking: Using appropriate blocking agents to saturate non-specific binding sites on assay surfaces.

  • Optimized Buffers: Adjusting the pH and ionic strength of buffers to minimize non-specific interactions.

  • Use of Detergents: Including non-ionic detergents to reduce hydrophobic interactions.

  • Appropriate Labware: Selecting labware with low protein-binding properties.

  • Thorough Washing: Implementing a robust washing procedure to remove unbound toxin.

  • Optimized Incubation Conditions: Carefully selecting the incubation time and temperature.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving high non-specific binding issues in your this compound experiments.

dot

Signaling_Pathway SRTX This compound ETR Endothelin Receptor (ETA / ETB) SRTX->ETR Binds to Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Response Smooth Muscle Contraction Ca->Response PKC->Response Contributes to Experimental_Workflow prep_membranes 1. Prepare Cell Membranes block_plate 2. Block Low-Bind Assay Plate prep_membranes->block_plate add_reagents 3. Add Reagents (Competitor, Radioligand, Membranes) block_plate->add_reagents incubate 4. Incubate to Equilibrium add_reagents->incubate filter_wash 5. Filter and Wash to Separate Bound from Free incubate->filter_wash count 6. Quantify Radioactivity filter_wash->count analyze 7. Analyze Data (IC50 / Ki) count->analyze

References

Technical Support Center: Improving Reproducibility of Sarafotoxin S6d Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to aid researchers, scientists, and drug development professionals in achieving reproducible results with Sarafotoxin S6d.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent vasoconstrictor peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is structurally and functionally homologous to the mammalian endothelin (ET) family of peptides. Its primary mechanism of action is the activation of endothelin receptors, specifically the endothelin A (ETA) and endothelin B (ETB) receptor subtypes, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates the phosphoinositide signal transduction pathway, leading to an elevation of intracellular free calcium, which results in potent vasoconstriction.

Q2: What is the difference in receptor selectivity between Sarafotoxin isoforms?

A2: Sarafotoxin isoforms exhibit different affinities for endothelin receptor subtypes. Generally, ETB receptors show little selectivity between endothelins and sarafotoxins. In contrast, ETA receptors have a greater affinity for ET-1, ET-2, and Sarafotoxin S6b over ET-3 and Sarafotoxin S6c.

Q3: How should I prepare and store this compound?

A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment. Once reconstituted in a suitable solvent (e.g., sterile water or an appropriate buffer), it is crucial to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. For short-term use, a solution can be stored at 4°C for a few days. The stability of the peptide in solution is dependent on the solvent and storage temperature.

Q4: What are the common causes of variability in this compound experiments?

A4: Variability in this compound experiments can arise from several factors, including:

  • Peptide Integrity: Improper storage and handling leading to degradation.

  • Non-Specific Binding: The peptide binding to surfaces of labware or other proteins in the assay.

  • Tachyphylaxis: Repeated application of the toxin leading to a diminished response.

  • Cell Line Variability: Differences in receptor expression levels and coupling efficiency between cell passages or clones.

  • Experimental Conditions: Variations in buffer composition, pH, temperature, and incubation times.

Troubleshooting Guides

Issue 1: High Background Signal or Poor Signal-to-Noise Ratio

This is often due to non-specific binding of this compound to assay components.

Possible Cause Troubleshooting Steps
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., 1-5% Bovine Serum Albumin (BSA) or 0.5-2% casein) and incubation times (1-2 hours at room temperature or overnight at 4°C).
Hydrophobic Interactions Incorporate a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your washing and incubation buffers to reduce adherence to plastic surfaces.
Electrostatic Interactions Increase the ionic strength of your assay buffer by increasing the salt concentration (e.g., NaCl) to minimize electrostatic binding of the peptide to charged surfaces.
Suboptimal Washing Increase the number and duration of wash steps after this compound incubation to more effectively remove unbound peptide.
Issue 2: Inconsistent or Lower-than-Expected Potency (EC50/IC50 Shift)

This can be caused by peptide degradation, receptor desensitization, or issues with the experimental setup.

Possible Cause Troubleshooting Steps
Peptide Degradation Ensure proper storage of lyophilized powder and reconstituted solutions. Prepare fresh aliquots from a new stock to verify potency.
Tachyphylaxis (Receptor Desensitization) Avoid repeated stimulation of the same cells or tissue preparation. Ensure adequate washout periods between applications in functional assays.
Incorrect Peptide Concentration Verify the concentration of your this compound stock solution. Consider having the peptide concentration independently verified.
Cell Health and Receptor Expression Monitor cell viability and ensure consistent cell passage numbers. Variations in receptor expression can significantly impact potency.
Issue 3: High Variability Between Replicates

This can stem from inconsistent experimental technique or heterogeneous cell populations.

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding to achieve uniform cell density across wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media.
Incomplete Washing Ensure consistent and thorough washing of all wells to remove unbound ligand uniformly.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize key quantitative data for Sarafotoxin isoforms to facilitate easy comparison.

Table 1: Inhibitory Concentration (IC50) of Sarafotoxins

Sarafotoxin IsoformRadioligandTissue/Cell TypeIC50 (nM)Reference
Sarafotoxin S6b125I-Endothelin-1Rat Ventricular Membranes0.21
Sarafotoxin S6c125I-Endothelin-1Rat Ventricular Membranes854

Table 2: Median Effective Concentration (EC50) for Vasoconstriction

Sarafotoxin IsoformExperimental ModelMeasured EffectEC50 (ng)Reference
Sarafotoxin S6cAnesthetized Rat (Renal Artery)Reduction in Renal Blood Flow86 ± 4
Sarafotoxin S6c (with L-NAME)Anesthetized Rat (Renal Artery)Reduction in Renal Blood Flow55 ± 10

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for endothelin receptors.

Materials:

  • Cell membranes expressing endothelin receptors (e.g., from rat heart ventricles or transfected cell lines).

  • Radiolabeled ligand (e.g., 125I-Endothelin-1).

  • Unlabeled this compound.

  • Binding Buffer (e.g., 50 mM Tris-

Validation & Comparative

Unveiling the Enigmatic Sarafotoxin S6d: A Comparative Analysis of a Unique Endothelin Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sarafotoxin S6d, placing its known experimental results in context with other Sarafotoxins and established endothelin receptor antagonists. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug discovery efforts.

This compound (SRTX-d) is a 21-amino acid peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally homologous to the endothelin (ET) family of potent vasoconstrictors, sarafotoxins exert their physiological effects through interaction with endothelin receptors (ETa and ETb). While other members of the Sarafotoxin S6 family, such as S6a, S6b, and S6c, have been more extensively characterized, this compound presents a unique pharmacological profile, exhibiting significantly lower toxicity and vasoconstrictor potency despite retaining a comparable binding affinity to the endothelin receptors as its more potent counterparts.

This guide aims to consolidate the available experimental data for this compound, offering a side-by-side comparison with other relevant compounds to illuminate its distinct properties and potential as a research tool.

Comparative Analysis of Endothelin Receptor Ligands

To contextualize the experimental profile of this compound, the following tables summarize key quantitative data for various Sarafotoxins and commercially available endothelin receptor antagonists.

Table 1: Endothelin Receptor Binding Affinity of Sarafotoxins and Endothelin-1

CompoundReceptor SubtypeIC50 (nM)Ki (nM)Test System
This compound ETa/ETbSimilar to SRTX-b (qualitative)--
Sarafotoxin S6aETa/ETb30-Rat atrial membranes
Sarafotoxin S6bETa/ETb0.21 - 250.55 - 1.16Rat ventricular membranes, Human saphenous vein
Sarafotoxin S6cETa/ETb100 - 854-Rat atrial and ventricular membranes
Endothelin-1 (ET-1)ETa/ETb0.16-Rat ventricular membranes

Table 2: Functional Potency of Sarafotoxins and Endothelin-1

CompoundAssayEC50 (nM)Test System
This compound VasoconstrictionVery low potency (qualitative)-
Sarafotoxin S6bCalcium Mobilization21Cultured canine tracheal smooth muscle cells
Sarafotoxin S6cRenal Blood Flow Reduction86 ± 4 ngAnesthetized rats
Endothelin-1 (ET-1)Calcium Mobilization18Cultured canine tracheal smooth muscle cells
Endothelin-1 (ET-1)Renal Blood Flow Reduction510 ± 18 ngAnesthetized rats

Table 3: Comparison with Clinically Approved Endothelin Receptor Antagonists

Drug NameMechanism of ActionReceptor SelectivityKey Clinical Indication
BosentanDual ETa/ETb receptor antagonistETa ≈ ETbPulmonary Arterial Hypertension (PAH)
AmbrisentanSelective ETa receptor antagonistETa > ETbPulmonary Arterial Hypertension (PAH)
MacitentanDual ETa/ETb receptor antagonistETa ≈ ETbPulmonary Arterial Hypertension (PAH)

Experimental Methodologies

The characterization of this compound and its comparators relies on a suite of established experimental protocols. The following sections detail the methodologies for key assays.

Endothelin Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound for endothelin receptors by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Tissues or cells expressing endothelin receptors (e.g., rat heart ventricles, cultured smooth muscle cells) are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Aortic Ring Assay)

This functional assay assesses the ability of a compound to induce contraction in isolated blood vessel segments.

Protocol:

  • Tissue Preparation: The thoracic aorta is carefully dissected from a laboratory animal (e.g., rat or mouse) and placed in a cold, oxygenated physiological salt solution. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath containing a physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One hook is fixed, while the other is connected to a force transducer to record changes in isometric tension.

  • Equilibration and Viability Check: The aortic rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then confirmed by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl). The presence of a functional endothelium can be assessed by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with an agent like phenylephrine.

  • Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath, and the resulting contractile response is recorded.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The data is plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax) can be determined.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to trigger an increase in intracellular calcium concentration, a key second messenger in endothelin receptor signaling.

Protocol:

  • Cell Culture and Dye Loading: Adherent cells expressing endothelin receptors are cultured on a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2.

  • Baseline Fluorescence Measurement: The cells are washed to remove extracellular dye and placed in a fluorescence plate reader or on the stage of a fluorescence microscope. The baseline fluorescence is measured by exciting the cells at two different wavelengths (typically 340 nm and 380 nm for Fura-2) and recording the emission at a single wavelength (around 510 nm).

  • Compound Addition and Signal Detection: The test compound (e.g., this compound) is added to the cells, and the changes in fluorescence intensity at both excitation wavelengths are recorded over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in the fluorescence ratio from baseline after the addition of the agonist is used to quantify the calcium mobilization response. A concentration-response curve can be generated by testing a range of compound concentrations to determine the EC50.

Signaling Pathways and Experimental Workflows

To further clarify the mechanisms of action and experimental logic, the following diagrams are provided.

G cluster_0 Cell Membrane ET_Receptor ETa/ETb Receptor G_Protein Gq/11 ET_Receptor->G_Protein Activates Sarafotoxin This compound Sarafotoxin->ET_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to G cluster_0 In Vitro Characterization cluster_1 Data Analysis Binding_Assay Receptor Binding Assay (Displacement of ¹²⁵I-ET-1) Functional_Assay Functional Assays Binding_Assay->Functional_Assay Correlates with IC50_Ki Determine IC₅₀ and Ki (Binding Affinity) Binding_Assay->IC50_Ki Vasoconstriction Vasoconstriction Assay (Aortic Rings) Functional_Assay->Vasoconstriction Calcium_Assay Calcium Mobilization (Fura-2) Functional_Assay->Calcium_Assay EC50_Emax Determine EC₅₀ and Emax (Functional Potency) Vasoconstriction->EC50_Emax Calcium_Assay->EC50_Emax Comparison Compare with other Sarafotoxins and Antagonists IC50_Ki->Comparison EC50_Emax->Comparison

Comparative Analysis of Sarafotoxin S6 Isoforms in Vasoactive Responses

Author: BenchChem Technical Support Team. Date: December 2025

This analysis focuses on their interaction with endothelin receptors and the subsequent signaling cascades, offering valuable insights for research and development in cardiovascular pharmacology. The information presented is based on established experimental protocols and aims to facilitate a deeper understanding of the structure-activity relationships within the Sarafotoxin S6 family.

Dose-Response Characteristics of Sarafotoxin S6 Isoforms

The vasoconstrictor potency of Sarafotoxin S6 isoforms is typically evaluated through dose-response studies on isolated arterial tissues. The following tables summarize key quantitative data from published literature, comparing the efficacy and potency of Sarafotoxins S6a, S6b, and S6c with the endogenous vasoconstrictor, Endothelin-1 (B181129) (ET-1).

Compound Tissue EC50 (nM) Reference
Sarafotoxin S6aGuinea-pig aorta~150[1]
Sarafotoxin S6bPig coronary artery7.5[1]
Sarafotoxin S6bGoat cerebral artery5.5 x 10⁻⁹ M (5.5 nM)[2]
Endothelin-1Goat cerebral artery4.9 x 10⁻¹⁰ M (0.49 nM)[2]

Table 1: Comparative EC50 Values of Sarafotoxin Isoforms and Endothelin-1. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency.

Compound Tissue IC50 (nM) Reference
Sarafotoxin S6bRat ventricular membranes0.21[3]
Sarafotoxin S6cRat ventricular membranes854[3]
Endothelin-1Rat ventricular membranes0.16[3]

Table 2: Comparative IC50 Values for Displacement of ¹²⁵I-Endothelin-1. The IC50 value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, indicating binding affinity to the endothelin receptor.

Sarafotoxin S6a Concentration (nM) Mean Contractile Response (% of Max. KCI) Standard Error of the Mean (SEM)
0.15.21.1
0.315.82.5
145.34.2
378.95.1
1095.13.8
30102.42.9
100103.12.7

Table 3: Dose-Dependent Contractile Response of Isolated Rat Thoracic Aorta to Sarafotoxin S6a. This data is representative of typical results observed in the literature.[1]

Experimental Protocols

The following is a detailed methodology for a typical experiment to determine the dose-response curve of a Sarafotoxin S6 isoform on isolated arterial tissue.

1. Tissue Preparation:

  • Aorta or other relevant arteries are carefully dissected from a suitable animal model (e.g., rat, rabbit, or pig).

  • The artery is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.

  • The endothelial layer may be removed by gently rubbing the intimal surface, if required for the study of endothelium-independent effects.

2. Organ Bath Setup:

  • The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

  • One end of the ring is fixed, while the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • The rings are then washed and allowed to return to baseline tension.

  • The Sarafotoxin isoform is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by KCl.

  • A dose-response curve is then constructed by plotting the contractile response against the logarithm of the agonist concentration.

Signaling Pathways and Experimental Workflow

The biological effects of Sarafotoxins are mediated through their interaction with endothelin receptors, primarily the ETₐ and ETₑ subtypes, which are G-protein coupled receptors.[4]

Sarafotoxin S6 Signaling Pathway SRTX Sarafotoxin S6 ETR Endothelin Receptor (ETA / ETB) SRTX->ETR binds Gq Gq protein ETR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Sarafotoxin S6 signaling cascade in vascular smooth muscle cells.

The experimental workflow for generating dose-response curves is a standardized process to ensure reproducibility and accuracy of the data.

Experimental Workflow for Dose-Response Analysis A Tissue Dissection and Preparation B Organ Bath Mounting and Equilibration A->B C Viability Test (KCl stimulation) B->C D Washout and Return to Baseline C->D E Cumulative Addition of Sarafotoxin S6 D->E F Data Recording (Tension Measurement) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: A typical experimental workflow for dose-response curve generation.

Comparative Logical Relationships

Sarafotoxin S6 isoforms, along with Endothelin-1, act as agonists on endothelin receptors. Their effects can be modulated by various antagonists that exhibit selectivity for different receptor subtypes.

Logical Relationships of Sarafotoxins and Endothelin Modulators cluster_agonists Agonists cluster_receptors Receptors cluster_antagonists Antagonists SRTXd Sarafotoxin S6d (presumed) SRTXa Sarafotoxin S6a ETA ETA Receptor SRTXa->ETA SRTXb Sarafotoxin S6b SRTXb->ETA ETB ETB Receptor SRTXb->ETB SRTXc Sarafotoxin S6c SRTXc->ETB selective ET1 Endothelin-1 ET1->ETA ET1->ETB BQ123 BQ-123 (ETA selective) BQ123->ETA blocks BQ788 BQ-788 (ETB selective) BQ788->ETB blocks Bosentan Bosentan (Dual ETA/ETB) Bosentan->ETA blocks Bosentan->ETB blocks

Caption: Interaction of Sarafotoxins and antagonists with endothelin receptors.

References

Safety Operating Guide

Essential Safety & Operational Guide for Handling Sarafotoxin S6d

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent vasoconstrictor peptide, Sarafotoxin S6d. Given the limited specific data for this compound, the following procedures for handling, storage, and disposal are based on best practices for the closely related and structurally similar peptide, Sarafotoxin S6c. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, and therefore, extreme caution is advised.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound in a laboratory setting, a comprehensive approach to personal protection and engineering controls is essential to ensure safety. The recommended personal protective equipment is detailed below. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1] Gloves must be inspected prior to use and disposed of after use.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin from contamination.
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[2][3] A NIOSH-approved respirator (e.g., N95) or higher is advised.

Operational Plan: Safe Handling, Storage, and Disposal

Proper handling, storage, and disposal are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the designated work area, such as a chemical fume hood, is clean and uncluttered.

  • Personal Protective Equipment : Put on all required PPE as detailed in Table 1, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2][3]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing to prevent aerosolization.

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of contaminated gloves and any disposable labware in a designated chemical waste container.[1]

Storage:
  • Lyophilized Powder : Store the container tightly closed in a cool, dry place. The recommended storage temperature is -20°C.[1][2]

  • In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[4][5]

First Aid Measures:
  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] Seek medical attention.

  • Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : In case of contact with eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion : If swallowed, rinse the mouth with water.[2][6] Do not induce vomiting. Seek immediate medical attention.[6]

Step-by-Step Disposal Procedure:
  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.

  • Container Sealing : Securely seal the waste container to prevent any leakage.

  • Disposal Method : Observe all federal, state, and local environmental regulations.[2] A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Quantitative Data Summary

There is a significant lack of quantitative toxicological data for this compound and its close analogs. Safety data sheets for similar compounds frequently state "No data available" for acute toxicity, skin irritation, and other measures.

Table 2: Toxicological Data for Sarafotoxin S6c (as a surrogate)

Data PointValue
Acute Toxicity (Oral) Fatal if swallowed.[7]
Acute Toxicity (Inhalation) Fatal if inhaled.[7]
Acute Toxicity (Dermal) No data available.
Skin Corrosion/Irritation No data available.[2]
Serious Eye Damage/Irritation No data available.[2]
Carcinogenicity No data available.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Prepare for Handling prep_area 1. Prepare Work Area (Clean & Uncluttered) start->prep_area don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe weigh 3. Weigh Lyophilized Powder (Avoid Dust Creation) don_ppe->weigh reconstitute 4. Reconstitute Peptide (Add Solvent Slowly) weigh->reconstitute handle 5. Perform Experimental Work reconstitute->handle cleanup 6. Clean Work Area & Equipment handle->cleanup dispose_waste 7. Dispose of Contaminated Waste cleanup->dispose_waste store 8. Store Remaining Peptide (-20°C) dispose_waste->store end End: Procedure Complete store->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.